molecular formula C22H21N3O4S B2509121 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 923132-66-5

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2509121
CAS No.: 923132-66-5
M. Wt: 423.49
InChI Key: WKBJRZLVMLSCCU-UHFFFAOYSA-N
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Description

This compound features a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a 5-ethyl substituent and a 6-oxo group. The sulfanyl (-S-) bridge links the tricyclic system to an acetamide moiety, which is further substituted with a 4-methoxyphenylmethyl group.

Key structural attributes influencing its reactivity and pharmacological profile include:

  • Tricyclic system: Likely contributes to planar rigidity, enhancing binding affinity to hydrophobic pockets in biological targets.
  • Sulfanyl-acetamide linkage: May improve solubility and facilitate hydrogen bonding or covalent interactions.
  • 4-Methoxyphenyl group: Enhances lipophilicity and membrane permeability, critical for oral bioavailability .

Properties

IUPAC Name

2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-3-25-21(27)20-19(16-6-4-5-7-17(16)29-20)24-22(25)30-13-18(26)23-12-14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBJRZLVMLSCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves multiple steps, including the formation of the tricyclic core and the introduction of the sulfanyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives.

Scientific Research Applications

2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name / Class Core Structure Key Substituents Bioactivity (Reported)
Target Compound 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷] 5-ethyl, 6-oxo, sulfanyl-acetamide, 4-methoxyphenyl Potential anticancer/antimicrobial (hypothesized)
Salternamide E (Marine actinomycete) Bicyclic macrolactam Methyl groups, hydroxyl Anticancer (cytotoxic to HeLa)
Calophyllum-derived coumarins Fused tricyclic coumarin Prenyl, hydroxyl Cytotoxic, antioxidant
Ferroptosis-inducing compounds (FINs) Varied (e.g., erastin, RSL3) Quinone, chloroacetamide Triggers ferroptosis in OSCC

Key Observations :

  • The target compound’s tricyclic system is distinct from the bicyclic macrolactam in salternamides but shares rigidity with coumarins from Calophyllum species. Both classes exhibit cytotoxicity, suggesting a possible shared mechanism .
  • Unlike FINs (e.g., erastin), which rely on redox-active moieties, the target compound’s 4-methoxyphenyl group may modulate oxidative stress indirectly, warranting investigation into ferroptosis induction .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Pharmacodynamic Profiles
Property Target Compound Salternamide E FINs (e.g., RSL3)
Molecular Weight ~500 g/mol (estimated) 478 g/mol 450–550 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 2.8 2.5–4.0
Solubility Moderate (sulfanyl enhances) Low (macrolactam hydrophobicity) Variable (depends on substituents)
Bioactivity (IC50) Not reported 2.1 µM (HeLa) 10–100 nM (OSCC)

Critical Analysis :

  • The target compound’s moderate lipophilicity (LogP ~3.5) balances membrane permeability and solubility, a advantage over salternamide E’s lower LogP .

Mechanism of Action Hypotheses

  • Anticancer Activity : The tricyclic core may intercalate DNA or inhibit topoisomerases, akin to anthracyclines. The 4-methoxyphenyl group could enhance P-glycoprotein evasion, reducing drug resistance .
  • Antimicrobial Potential: Structural resemblance to macrolactams (e.g., salternamide E) suggests possible inhibition of bacterial ribosome assembly .
  • Ferroptosis Induction : While lacking the redox-active groups of FINs, the compound’s electrophilic sulfanyl moiety might deplete glutathione, a hallmark of ferroptosis .

Biological Activity

The compound 2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a unique tricyclic framework with a sulfanyl group and an acetamide moiety. Its molecular formula is characterized by the presence of nitrogen and oxygen atoms within the cyclic structure, suggesting potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The sulfanyl group is known to participate in interactions with enzymes, potentially acting as a kinase inhibitor.
  • Receptor Modulation : The unique structural features may allow it to bind to specific receptors, influencing signaling pathways.
  • Cytotoxic Effects : Preliminary studies indicate that compounds with similar structures exhibit cytotoxicity against various cancer cell lines.

Cytotoxicity

Research has shown that compounds structurally related to this compound demonstrate varying degrees of cytotoxicity against human cancer cell lines. For example:

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF720
Compound CA54910

These findings suggest that the compound could have significant anticancer properties.

Antimicrobial Activity

The compound's potential antimicrobial effects were evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.9 µg/ml
Escherichia coli4.5 µg/ml
Klebsiella pneumoniae5.0 µg/ml

These results indicate promising antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Anticancer Properties : A study published in Frontiers in Chemistry explored the anticancer effects of related compounds in vitro and found that some derivatives exhibited significant tumor growth inhibition comparable to established chemotherapeutics like cisplatin .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar compounds against multi-drug resistant strains, highlighting their potential as novel antibiotic agents.

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